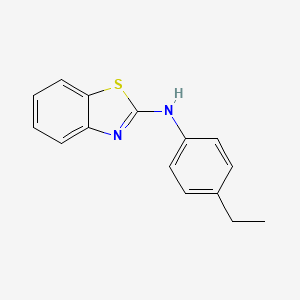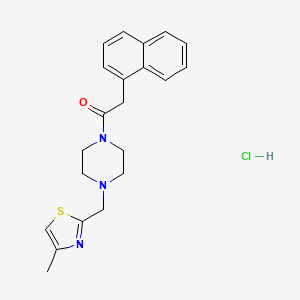![molecular formula C25H22N4OS B2763599 4-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207030-62-3](/img/structure/B2763599.png)
4-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several structural components including a 1,3-oxazole ring, a pyrazolo[1,5-a]pyrazine ring, and a thioether linkage. The 1,3-oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The pyrazolo[1,5-a]pyrazine is a fused ring system containing two nitrogen atoms . The thioether linkage involves a sulfur atom connected to two carbon atoms.
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through condensation reactions, cyclization reactions, or substitution reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the thioether linkage. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the sulfur atom in the thioether linkage could also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could contribute to its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Research has highlighted the significant pharmacological potential of pyrazole and 1,2,4-triazole derivatives, noting their strategic role in modern medicine due to chemical modification possibilities and interaction with various biological targets. The synthesis of these derivatives involves complex chemical reactions aimed at producing compounds with potential biological activities, such as antifungal properties based on molecular docking studies indicating interactions with enzymes like 14-α-demethylase lanosterol (Fedotov et al., 2022).
Antimicrobial and Anticancer Activities
Novel series of pyrazoles bearing indazolylthiazole moieties have been synthesized and evaluated for their broad-spectrum antimicrobial activities, demonstrating potent inhibition against pathogens like Streptococcus mutans and significant cytotoxic activity against tumor cells, highlighting their potential as therapeutic agents (Dawoud et al., 2021).
Antibacterial Evaluation of Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing sulfonamido moieties has shown promise as antibacterial agents. The development of these compounds through reactions with active methylene compounds and hydrazine derivatives to produce pyrazole and oxazole derivatives showcases the ongoing exploration of novel therapeutic agents with high antibacterial activities (Azab et al., 2013).
Anti-Diabetic Activity
The synthesis and biological evaluation of pyrazole-based heterocycles attached to sugar moieties have led to the creation of new compounds with moderate anti-diabetic activity, as evidenced by urinary glucose excretion method testing. This research paves the way for further exploitation to identify potent lead compounds for diabetes treatment (Vaddiraju et al., 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-2-(3-methylphenyl)-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-16-7-6-9-19(13-16)24-27-22(18(3)30-24)15-31-25-23-14-21(28-29(23)12-11-26-25)20-10-5-4-8-17(20)2/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSFYWDUOXQGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2763516.png)
![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2763517.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2763522.png)

![1-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2763524.png)






![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2763538.png)